

Application Notes and Protocols: Long-Term Stability of PF-06952229 in Solution

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Compound of Interest

Compound Name: PF-06952229

Cat. No.: B2762056

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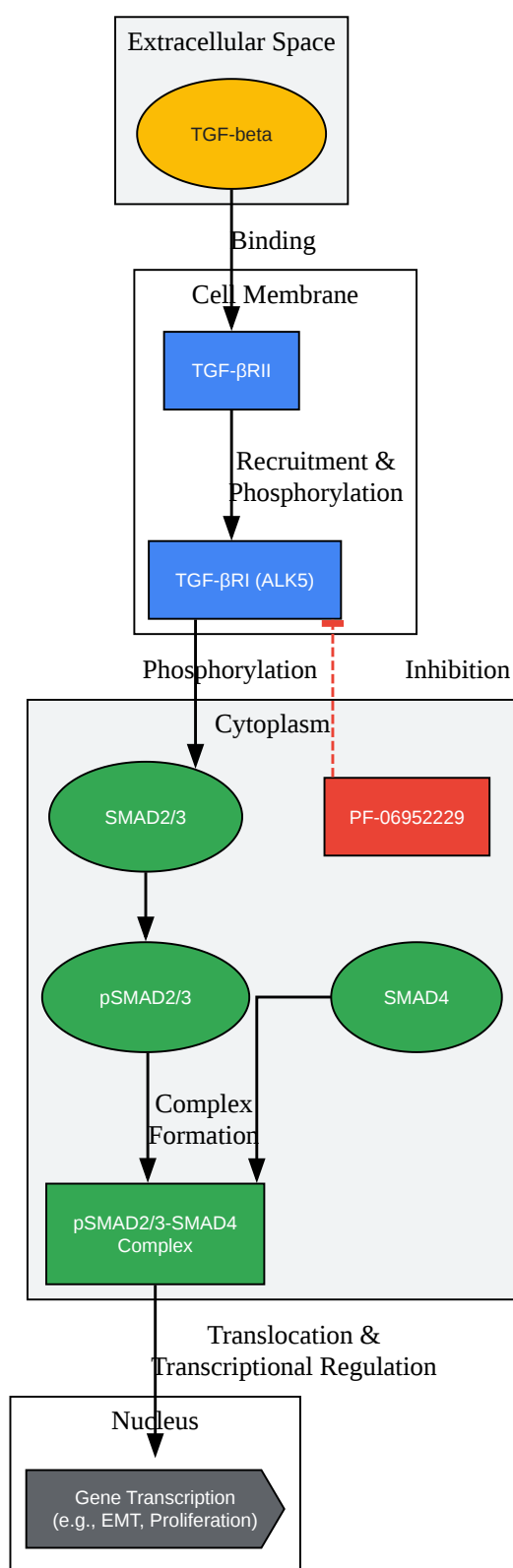
For Researchers, Scientists, and Drug Development Professionals

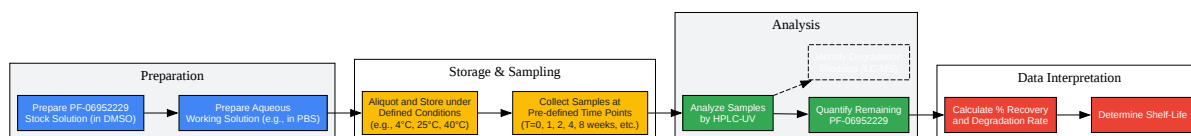
Introduction

PF-06952229 is a potent and selective inhibitor of the Transforming Growth Factor- β Receptor 1 (TGF- β R1), a key component of the TGF- β signaling pathway.[1] The integrity and stability of **PF-06952229** in solution are critical for obtaining accurate and reproducible results in preclinical and clinical research. These application notes provide a summary of the known stability of **PF-06952229** in stock solutions and a detailed protocol for conducting long-term stability studies to establish appropriate storage conditions and shelf-life in various aqueous-based solutions.

Mechanism of Action and Signaling Pathway

PF-06952229 selectively inhibits the serine/threonine kinase activity of TGF- β R1 (also known as Activin Receptor-Like Kinase 5 or ALK5).[2] This inhibition prevents the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3.[3][4] The phosphorylation of SMAD2/3 is a critical step in the TGF- β signaling cascade, which, upon activation, leads to the formation of a complex with SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[3][4][5][6][7] By blocking this pathway, **PF-06952229** can modulate the tumor microenvironment and inhibit tumor growth.[1][2]





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